molecular formula C10H11N3O B12550999 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one CAS No. 180901-63-7

4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one

Katalognummer: B12550999
CAS-Nummer: 180901-63-7
Molekulargewicht: 189.21 g/mol
InChI-Schlüssel: PKUYPMIMBIXLKL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one is a heterocyclic compound that belongs to the triazine family Triazines are known for their diverse chemical properties and applications in various fields such as agriculture, pharmaceuticals, and materials science

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a hydrazine derivative and a suitable nitrile can lead to the formation of the triazine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to maximize yield and minimize waste.

Analyse Chemischer Reaktionen

Types of Reactions

4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.

    Reduction: Reduction reactions can modify the triazine ring or the substituents, altering the compound’s properties.

    Substitution: The methyl and phenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH can significantly influence the outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a triazine derivative with additional oxygen-containing functional groups, while substitution could introduce new substituents on the triazine ring.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for synthesizing more complex molecules and materials.

    Biology: Potential use as a bioactive compound in drug discovery and development.

    Medicine: Investigation of its pharmacological properties for therapeutic applications.

    Industry: Use in the production of agrochemicals, dyes, and other industrial products.

Wirkmechanismus

The mechanism of action of 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding or inhibition. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-Methyl-3-phenyl-4,5-dihydro-1,2,4-triazin-6(1H)-one include other triazine derivatives such as:

  • 2,4,6-Trichloro-1,3,5-triazine (cyanuric chloride)
  • 2,4-Diamino-6-phenyl-1,3,5-triazine
  • 4,6-Dimethyl-1,3,5-triazine-2-amine

Uniqueness

The uniqueness of this compound lies in its specific substituents (methyl and phenyl groups) and the resulting chemical properties

Eigenschaften

CAS-Nummer

180901-63-7

Molekularformel

C10H11N3O

Molekulargewicht

189.21 g/mol

IUPAC-Name

4-methyl-3-phenyl-1,5-dihydro-1,2,4-triazin-6-one

InChI

InChI=1S/C10H11N3O/c1-13-7-9(14)11-12-10(13)8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,11,14)

InChI-Schlüssel

PKUYPMIMBIXLKL-UHFFFAOYSA-N

Kanonische SMILES

CN1CC(=O)NN=C1C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.